Sodium usnate

Descripción general

Descripción

El ácido úsnico sódico es un derivado de sal sódica del ácido úsnico, un derivado de dibenzofurano que se encuentra de forma natural en varias especies de líquenes. El ácido úsnico ha sido conocido por sus diversas actividades biológicas, incluyendo propiedades antimicrobianas, antivirales, antitumorales y antiparasitarias . El compuesto se caracteriza por su color amarillo o naranja y su estructura cristalina en forma de aguja .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido úsnico sódico se puede sintetizar mediante la reacción del ácido úsnico con hidróxido de sodio. El proceso implica disolver el ácido úsnico en un solvente adecuado, como etanol, y luego agregar hidróxido de sodio para formar la sal sódica . La reacción se lleva a cabo típicamente a temperatura ambiente y bajo condiciones de agitación para garantizar la conversión completa.

Métodos de Producción Industrial: La producción industrial de ácido úsnico sódico implica la extracción de ácido úsnico de líquenes, seguida de su conversión a la sal sódica. El proceso de extracción se puede optimizar utilizando diversas técnicas como la extracción por reflujo de calor, la extracción por agitación y la extracción asistida por ultrasonidos . El ácido úsnico extraído se hace reaccionar entonces con hidróxido de sodio para producir ácido úsnico sódico a mayor escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido úsnico sódico experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que el compuesto reacciona con aminas en el grupo carbonilo y forma ésteres en los grupos hidroxilo .

Reactivos y Condiciones Comunes:

Oxidación: El ácido úsnico sódico se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o alcoholes, típicamente en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del ácido úsnico, como ésteres, amidas y formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Sodium usnate exhibits significant antimicrobial activity. Research indicates its effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

Case Study: Antibacterial Efficacy

- Study Focus : The antibacterial action of this compound was tested against MRSA.

- Methodology : Various concentrations of this compound were applied to cultures of MRSA.

- Results : this compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as an alternative antimicrobial agent in clinical settings .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against viruses such as SARS-CoV-2.

Case Study: Anti-SARS-CoV-2 Efficacy

- Study Focus : The binding affinity of this compound to SARS-CoV-2 proteins was assessed.

- Methodology : Molecular docking studies were conducted to evaluate the interaction between this compound and viral proteins.

- Results : this compound exhibited strong binding affinities to the main protease and spike protein RBD of SARS-CoV-2, suggesting its potential as a therapeutic agent against COVID-19 .

Anticancer Applications

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.

Case Study: Colorectal Cancer

- Study Focus : The anticancer effects of this compound were evaluated in colorectal cancer models.

- Methodology : this compound was administered to tumor-bearing mice, and tumor growth was monitored.

- Results : Significant inhibition of tumor growth was observed, with this compound demonstrating enhanced bioavailability compared to its parent compound, usnic acid .

Parasitic Infections

This compound has been explored for its efficacy against parasitic infections such as leishmaniasis.

Case Study: Antileishmanial Activity

- Study Focus : The effectiveness of this compound against Leishmania species was investigated.

- Methodology : In vitro assays were performed using various concentrations of this compound on Leishmania cultures.

- Results : this compound exhibited significant antileishmanial activity with minimal cytotoxicity towards host cells, indicating its therapeutic potential .

Industrial Applications

This compound is utilized in the formulation of various consumer products due to its antimicrobial properties.

Applications in Cosmetics

- This compound is incorporated into anti-dandruff shampoos, deodorants, and skin care products targeting acne-prone skin. Its antimicrobial properties help reduce pathogens on the skin surface, enhancing product efficacy .

Toxicological Considerations

While this compound has numerous beneficial applications, understanding its toxicity is crucial for safe usage.

Toxicity Profile

- Studies indicate that high doses of this compound can lead to hepatotoxicity. Research aims to optimize formulations to enhance bioavailability while minimizing toxicity .

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción del ácido úsnico sódico implica varias vías:

Disrupción Mitocondrial: El ácido úsnico sódico interrumpe la función mitocondrial, lo que lleva a cambios en el estrés oxidativo e induce la muerte celular.

Inhibición Enzimática: El compuesto inhibe varias enzimas, incluidas las enzimas citocromo y la 4-hidroxifenilpiruvato dioxigenasa, afectando el metabolismo celular.

Eliminación de Radicales Libres: El ácido úsnico sódico elimina los radicales libres, protegiendo contra el estrés oxidativo y las enfermedades crónicas asociadas.

Comparación Con Compuestos Similares

El ácido úsnico sódico es único en comparación con otros compuestos similares debido a sus diversas actividades biológicas y objetivos moleculares específicos. Los compuestos similares incluyen:

Dibenzofuranos: Compuestos con una estructura central similar pero diferentes grupos funcionales, como el ácido norstictico y el ácido protocetrárico.

El ácido úsnico sódico destaca por sus potentes propiedades antimicrobianas y antioxidantes, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Actividad Biológica

Sodium usnate (SAU) is a water-soluble derivative of usnic acid, primarily derived from the lichen Usnea. This compound has garnered attention for its diverse biological activities, including antimicrobial, antileishmanial, anticancer, and molluscicidal effects. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound is synthesized to enhance the solubility of usnic acid, facilitating its application in various biological assays. The increased solubility allows for better bioavailability and therapeutic potential compared to its parent compound, usnic acid .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

- Staphylococcus aureus : Research indicates that this compound has potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as an alternative antimicrobial agent .

- Antiparasitic Effects : this compound has demonstrated effectiveness against Leishmania amazonensis, with studies showing IC50 values significantly lower than those of conventional treatments .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | IC50 (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.0 | |

| Leishmania amazonensis | 2.09 (promastigotes) | |

| 19.97 (intracellular amastigotes) |

3. Anticancer Activity

Recent studies have highlighted this compound's anticancer properties:

- Colorectal Cancer : Potassium usnate, a related compound, showed potent anticancer effects in vitro and inhibited liver metastasis in murine models. It downregulated key epithelial-mesenchymal transition markers and metastasis-related genes, suggesting a mechanism for its anticancer activity .

- Bioavailability : this compound's solubility enhances its bioavailability in tumor tissues compared to usnic acid, making it a promising candidate for cancer therapy .

4. Molluscicidal Activity

This compound has been investigated for its potential as a molluscicide:

- Control of Biomphalaria glabrata : Studies have shown that this compound can effectively kill both adult snails and embryos at concentrations as low as 1 µg/ml without significant toxicity to non-target organisms like brine shrimp (Artemia salina) . This suggests its viability as an environmentally friendly alternative to synthetic molluscicides.

Table 2: Molluscicidal Activity of this compound

| Organism | Lethal Concentration (µg/ml) | Reference |

|---|---|---|

| Adult B. glabrata | 1 | |

| Embryos of B. glabrata | 0.92 | |

| Artemia salina | No toxicity at ≤10 |

The mechanisms underlying the biological activities of this compound are diverse:

- Antileishmanial Mechanism : this compound complexes with lanthanide ions have been shown to disrupt mitochondrial function in Leishmania species, leading to cell death through apoptosis or necrosis .

- Anticancer Mechanism : The downregulation of metastasis-related genes suggests that this compound may interfere with cellular signaling pathways involved in cancer progression .

6. Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- A study demonstrated that this compound complexes exhibited enhanced selectivity against leishmanial parasites compared to free this compound, indicating potential for targeted therapies .

- Another investigation into the use of potassium usnate showed significant improvements in bioavailability and therapeutic efficacy in colorectal cancer models compared to traditional formulations .

Propiedades

Número CAS |

34769-44-3 |

|---|---|

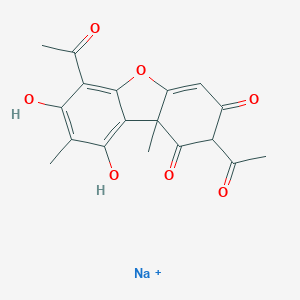

Fórmula molecular |

C18H15NaO7 |

Peso molecular |

366.3 g/mol |

Nombre IUPAC |

sodium;4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-3-olate |

InChI |

InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1 |

Clave InChI |

MKLQPOLHKMNWKN-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

SMILES canónico |

CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |

Pictogramas |

Irritant |

Números CAS relacionados |

39012-86-7 |

Sinónimos |

(+)-Usnic acid sodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.